(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone
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Overview
Description
(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group and a piperidinyl group
Mechanism of Action
Target of Action
The primary targets of (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells .
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels . This results in the activation of downstream signaling pathways that mediate various cellular responses .
Biochemical Pathways
The increased levels of cyclic nucleotides activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity . These changes can affect a variety of cellular processes, including inflammation and bronchodilation .
Pharmacokinetics
It is known that the compound is delivered directly to the lungs through a standard jet nebulizer , which suggests that it is likely to have good bioavailability in the lung tissue.
Result of Action
The inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and non-steroidal anti-inflammatory effects . This can help to alleviate symptoms in conditions such as chronic obstructive pulmonary disease (COPD) .
Biochemical Analysis
Biochemical Properties
The compound (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone plays a role in biochemical reactions . It interacts with enzymes and proteins, influencing their function .
Cellular Effects
The effects of this compound on cells and cellular processes are complex . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for specific receptors or enzymes, making it a candidate for drug development. Studies may focus on its efficacy, selectivity, and potential therapeutic applications.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance, making them suitable for advanced applications in electronics, coatings, and other fields.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and fluorophenyl-substituted molecules. Examples include:
- (4-fluorophenyl)(piperidin-4-yl)methanone
- (3-chloro-4-fluorophenyl)(piperidin-1-yl)methanone
Uniqueness
What sets (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone apart is its specific combination of functional groups and the resulting properties. The presence of both the fluorophenyl and piperidinyl groups, along with the pyrazole ring, provides a unique set of chemical and biological activities that can be leveraged in various applications.
Properties
IUPAC Name |
[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c22-17-11-9-16(10-12-17)20-19(21(26)24-13-5-2-6-14-24)15-25(23-20)18-7-3-1-4-8-18/h1,3-4,7-12,15H,2,5-6,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQJOWTYGSFMRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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